molecular formula C15H16N2O3 B7707480 N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide

カタログ番号: B7707480
分子量: 272.30 g/mol
InChIキー: ZHSIUXFWKFHKPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Janus kinase 2 (JAK2), a key enzyme involved in the JAK-STAT signaling pathway. The JAK-STAT pathway plays a critical role in many cellular processes, including immune response, cell growth, and differentiation. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用機序

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide inhibits the activity of JAK2 by binding to the ATP-binding site of the enzyme. JAK2 is a key enzyme in the JAK-STAT signaling pathway, which is involved in many cellular processes, including immune response, cell growth, and differentiation. Inhibition of JAK2 activity by this compound results in downstream effects on the JAK-STAT pathway, including inhibition of STAT3 phosphorylation and downstream gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.

実験室実験の利点と制限

One of the major advantages of N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide is its specificity for JAK2 and other JAK family members. This specificity allows for targeted inhibition of the JAK-STAT pathway, which may have therapeutic benefits in various diseases. However, one of the limitations of this compound is its potency, which may vary depending on the cell type and experimental conditions. In addition, this compound has been shown to have off-target effects, which may limit its therapeutic potential.

将来の方向性

There are several future directions for research on N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound and other JAK2 inhibitors. In addition, there is a need for further studies to investigate the potential therapeutic applications of this compound in autoimmune disorders and inflammatory diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

合成法

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dichloroaniline to form the intermediate this compound. This intermediate can then be further purified to obtain the final product, this compound. The synthesis of this compound has been described in several research articles, and the compound is commercially available from various chemical suppliers.

科学的研究の応用

N-(3,4-dichlorophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in cancer treatment, where this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also shown that this compound can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
In addition to cancer, this compound has also been studied for its potential applications in autoimmune disorders and inflammatory diseases. The JAK-STAT pathway plays a critical role in the immune response, and dysregulation of this pathway has been implicated in various autoimmune and inflammatory diseases. This compound has been shown to inhibit the activity of JAK2 and other JAK family members, which may have therapeutic benefits in these diseases.

特性

IUPAC Name

3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-4-3-12(9-14(13)20-2)15(18)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSIUXFWKFHKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。